molecular formula C10H15NO3S B4503334 5-ethoxy-2,4-dimethylbenzenesulfonamide

5-ethoxy-2,4-dimethylbenzenesulfonamide

Cat. No.: B4503334
M. Wt: 229.30 g/mol
InChI Key: WGXPKQDKMSZNJA-UHFFFAOYSA-N
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Description

5-ethoxy-2,4-dimethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an ethoxy group and two methyl groups attached to a benzene ring, which is further bonded to a sulfonamide group.

Scientific Research Applications

5-ethoxy-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties and interactions with biological systems.

    Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

5-Ethoxy-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the natural substrate, p-aminobenzoic acid (PABA), and compete for the active site of the enzyme. This prevents the synthesis of dihydropteroate, a precursor of folic acid, which is essential for bacterial growth .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfonamides disrupt the folate synthesis pathway . This leads to a deficiency of tetrahydrofolate, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA. As a result, DNA synthesis is halted, leading to bacteriostasis .

Pharmacokinetics

Sulfonamides in general are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of DNA synthesis by this compound leads to the cessation of bacterial cell growth . This makes it a valuable tool in the treatment of bacterial infections. It’s important to note that sulfonamides can cause various side effects, including allergic reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its metabolism and excretion, potentially leading to drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2,4-dimethylbenzenesulfonamide typically involves the sulfonation of 5-ethoxy-2,4-dimethylbenzene followed by the introduction of the sulfonamide group. The reaction conditions often include the use of sulfonating agents like sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(4-ethylphenyl)-2,5-dimethylbenzenesulfonamide
  • 5-ethoxy-2,4-dimethylbenzenesulfonic acid

Uniqueness

5-ethoxy-2,4-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

5-ethoxy-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-4-14-9-6-10(15(11,12)13)8(3)5-7(9)2/h5-6H,4H2,1-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXPKQDKMSZNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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